4-benzyl-5-oxo-N-(2-oxo-2H-chromen-3-yl)morpholine-3-carboxamide
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Overview
Description
4-benzyl-5-oxo-N-(2-oxo-2H-chromen-3-yl)morpholine-3-carboxamide is a complex organic compound that features a morpholine ring, a benzyl group, and a coumarin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-oxo-N-(2-oxo-2H-chromen-3-yl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The resulting intermediate is then reacted with benzyl bromide and morpholine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-oxo-N-(2-oxo-2H-chromen-3-yl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The benzyl and coumarin moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
4-benzyl-5-oxo-N-(2-oxo-2H-chromen-3-yl)morpholine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-benzyl-5-oxo-N-(2-oxo-2H-chromen-3-yl)morpholine-3-carboxamide involves its interaction with specific molecular targets. The coumarin moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The benzyl group and morpholine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxy-4-methylcoumarin share the coumarin moiety and exhibit similar biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-3-carboxamide, have comparable chemical properties.
Benzyl Derivatives: Benzyl-containing compounds like benzyl bromide are used in similar synthetic applications.
Uniqueness
What sets 4-benzyl-5-oxo-N-(2-oxo-2H-chromen-3-yl)morpholine-3-carboxamide apart is its unique combination of these three moieties, which may result in synergistic effects and enhanced biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-benzyl-5-oxo-N-(2-oxochromen-3-yl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-19-13-27-12-17(23(19)11-14-6-2-1-3-7-14)20(25)22-16-10-15-8-4-5-9-18(15)28-21(16)26/h1-10,17H,11-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJLEZLEVQJITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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